1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C18H25BrN2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2 |
InChI Key |
IXBNXMFMQRXNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation with 3-Bromobenzyl Chloride
The first nitrogen atom of piperazine is functionalized with a 3-bromobenzyl group through nucleophilic substitution. This reaction is conducted under basic conditions to deprotonate piperazine, enhancing its nucleophilicity. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the displacement of chloride from 3-bromobenzyl chloride. The reaction is typically heated to 80–100°C for 6–12 hours, achieving moderate to high yields (60–85%).
Secondary Alkylation with Cyclohex-3-en-1-ylmethyl Bromide
The second alkylation introduces the cyclohex-3-en-1-ylmethyl group to the remaining piperazine nitrogen. This step requires careful stoichiometric control to avoid over-alkylation. Cyclohex-3-en-1-ylmethyl bromide, synthesized via hydrobromination of cyclohexene methanol, is reacted with the mono-alkylated intermediate. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with triethylamine (Et₃N) as the base to neutralize HBr byproducts. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after purification.
Optimization of Reaction Conditions
Solvent Selection and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar solvents like DMF accelerate the first alkylation by stabilizing transition states, while non-polar solvents (e.g., toluene) improve selectivity in the second step by reducing side reactions. Elevated temperatures (80–100°C) are critical for the first alkylation but are avoided in the second step to prevent cyclohexene ring opening or polymerization.
Base and Catalytic Additives
The choice of base influences reaction efficiency. Inorganic bases (K₂CO₃, NaH) are preferred for the first alkylation due to their strong deprotonating ability, whereas organic bases (Et₃N, DBU) minimize side reactions in the second step. Catalytic additives, such as potassium iodide (KI), enhance alkyl halide reactivity via the Finkelstein mechanism, particularly for sterically hindered substrates.
Purification and Characterization
Workup Procedures
Post-reaction workup involves sequential acid-base extraction to isolate the product from unreacted starting materials. The crude mixture is first washed with dilute HCl (1 M) to remove excess piperazine, followed by sodium bicarbonate (NaHCO₃) to eliminate acidic impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
Chromatographic Purification
Column chromatography on silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) resolves the target compound from di-alkylated byproducts. The purity of the final product is confirmed via high-performance liquid chromatography (HPLC), typically exceeding 95%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 7.34–7.28 (m, 2H, ArH), 5.62–5.58 (m, 1H, CH=CH), 3.52 (s, 2H, NCH₂Ar), 2.88–2.76 (m, 4H, piperazine CH₂), 2.44–2.36 (m, 2H, CH₂cyclohexene), 1.92–1.78 (m, 4H, cyclohexene CH₂).
-
MS (ESI+) : m/z 363.1 [M+H]⁺, 365.1 [M+2+H]⁺ (isotopic pattern consistent with bromine).
Comparative Analysis of Synthetic Routes
| Parameter | First Alkylation | Second Alkylation |
|---|---|---|
| Solvent | DMF | THF/DCM |
| Base | K₂CO₃ | Et₃N |
| Temperature | 80–100°C | 20–25°C |
| Time | 6–12 hours | 12–24 hours |
| Yield | 60–85% | 50–70% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity and designing new derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., receptors, enzymes).
Medicine: Exploring potential therapeutic applications (e.g., antipsychotic, antiviral).
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine derivatives vary significantly based on substituent groups. Below is a structural and functional comparison with closely related analogs:
Table 1: Structural Features of Selected Piperazine Derivatives
Pharmacological Activity Comparison
Inferences for the Target Compound :
- The bromobenzyl group may confer dopamine receptor affinity, as seen in , but the cyclohexenylmethyl group could shift selectivity toward other targets (e.g., sigma-1 receptors or cancer pathways).
- Cytotoxicity similar to is plausible if the compound undergoes metabolic activation to reactive intermediates.
Structure-Activity Relationship (SAR) Insights
Substituent Electronics :
- Bromine and chlorine atoms increase lipophilicity and stabilize ligand-receptor interactions via halogen bonds .
- Methoxy and ethoxy groups (e.g., in ) improve solubility but may reduce membrane penetration.
Steric Effects :
- Bulky substituents (e.g., cyclohexene in the target compound) may limit binding to tight receptor pockets but enhance off-target effects like kinase inhibition .
Backbone Flexibility :
- Piperazine’s six-membered ring allows conformational adaptability, critical for binding to allosteric sites (e.g., dopamine D2 receptors in ).
Biological Activity
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN2 |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 1-(3-bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
| CAS Number | Not widely reported |
The biological activity of 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is largely attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized that the piperazine ring facilitates binding to serotonin and dopamine receptors, which are crucial in modulating mood and behavior. Additionally, the presence of the bromobenzyl group may enhance lipophilicity, allowing better penetration through cellular membranes.
Antimicrobial Activity
Preliminary studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine have shown effectiveness against various bacterial strains. A study published in Journal of Medicinal Chemistry reported that certain piperazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Antioxidant Activity
Research has also explored the antioxidant potential of piperazine derivatives. A related compound demonstrated significant protective effects against oxidative stress in neuronal cell lines, suggesting that 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may similarly promote cell survival by reducing reactive oxygen species (ROS) levels . The mechanism involves activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties. In vitro studies have shown that piperazine derivatives can prevent neuronal apoptosis induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of piperazine derivatives were tested for their antimicrobial efficacy against clinical isolates. Among them, a derivative closely related to 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against resistant bacterial strains.
Case Study 2: Neuroprotection in Oxidative Stress Models
A recent investigation evaluated the neuroprotective effects of various piperazine derivatives in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H2O2). The results indicated that treatment with these compounds significantly reduced cell death compared to untreated controls, highlighting their potential as neuroprotective agents .
Q & A
Basic: What are the critical steps in synthesizing 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine, and how can purity be ensured?
Answer:
The synthesis typically involves:
- Alkylation : Reacting 3-bromobenzyl chloride with piperazine under basic conditions (e.g., triethylamine in acetonitrile) to form the bromobenzyl-piperazine intermediate .
- Coupling : Introducing the cyclohexenylmethyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .
- Purification : Techniques such as silica gel chromatography (eluting with hexane/ethyl acetate mixtures) or recrystallization ensure purity (>95%). Analytical validation via HPLC (retention time analysis) and NMR (peak integration) is critical .
Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical integrity?
Answer:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency while minimizing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled temperature (reflux vs. room temperature) prevents thermal degradation .
- Process Monitoring : Real-time TLC or in-line FTIR tracks reaction progress, enabling rapid adjustments . Industrial-scale purification may employ continuous chromatography or crystallization under controlled pH .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexene protons at δ 5.6–5.8 ppm, bromobenzyl aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (expected [M+H] ~399.1) .
- HPLC-PDA : Assesses purity (>98%) and identifies co-eluting impurities .
Advanced: How can contradictions in reported biological activities of piperazine derivatives be resolved?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to distinguish antagonism vs. inverse agonism .
- Structural Benchmarking : Compare IC values of analogs (e.g., 4-fluorophenyl vs. 4-chlorobenzyl derivatives) to identify substituent-specific effects .
Basic: What role does the 3-bromobenzyl group play in target binding?
Answer:
The bromine atom enhances hydrophobic interactions with receptor pockets (e.g., dopamine D2 receptors), while the benzyl group provides π-π stacking with aromatic residues (e.g., Phe6.52 in GPCRs). This increases binding affinity compared to non-halogenated analogs .
Advanced: What methodologies assess the ADME profile of this compound?
Answer:
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
- Permeability Assays : Caco-2 monolayers predict intestinal absorption; P-gp efflux ratios determine blood-brain barrier penetration potential .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures free fraction, informing dose adjustments .
Advanced: How can structural modifications improve selectivity for CNS targets?
Answer:
- Substituent Engineering : Replace cyclohexenylmethyl with polar groups (e.g., hydroxyl) to reduce off-target binding to peripheral receptors .
- Isosteric Replacement : Swap bromine with trifluoromethyl to enhance metabolic stability without altering steric bulk .
- Molecular Dynamics Simulations : Predict binding poses to dopamine D2 vs. serotonin 5-HT receptors, guiding rational design .
Basic: What in vitro models evaluate cytotoxicity and therapeutic safety?
Answer:
- MTT/PrestoBlue Assays : Quantify viability in hepatic (HepG2) and renal (HEK293) cell lines to screen for organ toxicity .
- hERG Inhibition : Patch-clamp electrophysiology assesses cardiac risk (IC >10 μM desirable) .
Advanced: How do researchers reconcile discrepancies between receptor binding and functional assay data?
Answer:
- Bias Signaling Analysis : Use BRET or TR-FRET to measure β-arrestin recruitment vs. G-protein activation, identifying biased agonism .
- Allosteric Modulation : Schild analysis distinguishes competitive antagonism from allosteric effects .
Advanced: What strategies address poor aqueous solubility in preclinical formulations?
Answer:
- Salt Formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in rodent models .
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
